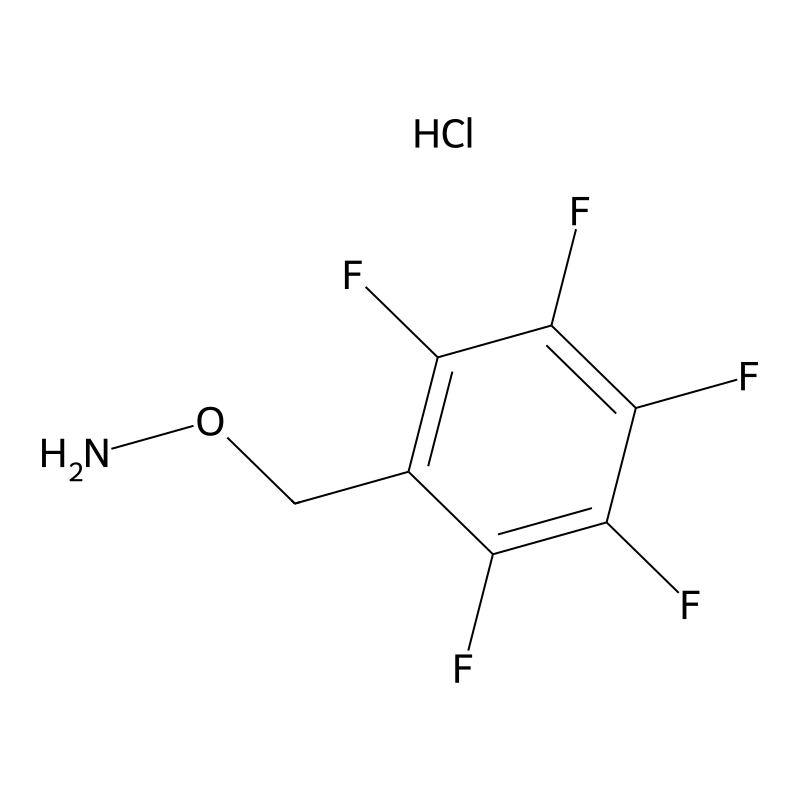

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Reagent for Aldehydes and Ketones

PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.

Detection of Carbonyl-Containing Compounds

By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:

- Thromboxane B2 and Prostaglandins: These are signaling molecules involved in various physiological processes. PFBHA.HCl derivatization enhances their detection in biological samples, enabling researchers to study their roles in different diseases [].

- Amygdalin: This compound is found in certain fruits and seeds. PFBHA.HCl derivatization facilitates its sensitive detection and analysis in research related to its potential therapeutic effects [].

- Steroids with Keto Groups: PFBHA.HCl is used in the preparation of oxime derivatives of steroids containing a keto group (C=O-C). This allows for their characterization and identification in various research studies [].

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. It appears as a white crystalline powder and is characterized by the presence of five fluorine atoms attached to a benzyl group. This compound is primarily used as a derivatization reagent in organic synthesis, particularly for the preparation of oximes from carbonyl compounds, including steroids bearing keto groups .

PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].

The primary chemical reaction involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is its reaction with carbonyl compounds to form oximes. The general reaction can be represented as follows:

In this reaction, RCHO represents an aldehyde or ketone. The formation of oximes is significant in organic chemistry for the identification and characterization of carbonyl-containing compounds .

While specific biological activities of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are not extensively documented, its role as a derivatization agent suggests potential applications in biochemical assays. Its ability to form stable oximes may facilitate the detection and quantification of various biological molecules that contain carbonyl groups .

The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of pentafluorobenzylamine with hydroxylamine hydrochloride. The general procedure can be summarized as follows:

- Reactants Preparation: Obtain pentafluorobenzylamine and hydroxylamine hydrochloride.

- Reaction Setup: Combine the two reactants in an appropriate solvent under controlled temperature conditions.

- Isolation: After completion of the reaction, isolate the product through crystallization or filtration.

- Purification: Purify the compound using techniques such as recrystallization or chromatography.

This method allows for high yields and purity suitable for laboratory applications .

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is primarily utilized in:

- Organic Synthesis: As a derivatization reagent for preparing oximes from carbonyl compounds.

- Analytical Chemistry: In the detection and analysis of steroids and other carbonyl-containing substances .

- Biochemical Research: Facilitating studies involving carbonyl compounds in biological systems.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride can be compared with several similar compounds that also serve as hydroxylamine derivatives. Below are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Hydroxylamine | NH₂OH | Simple structure; used for reducing agents |

| O-Benzylhydroxylamine | C₇H₉NO | Less fluorinated; used similarly for oxime formation |

| O-(Trifluoromethyl)benzylhydroxylamine | C₇H₄F₃NO | Contains trifluoromethyl group; different reactivity |

Uniqueness

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride stands out due to its high fluorine content which enhances its reactivity and stability compared to other hydroxylamines. This unique property makes it particularly valuable in sensitive analytical applications where detection limits are critical .

Historical Evolution of Synthetic Protocols for PFBHA·HCl

The synthesis of PFBHA·HCl was first reported in 1975 using a two-step process involving N-hydroxyphthalimide and 2,3,4,5,6-pentafluorobenzyl bromide. Early methods achieved yields of 60–70% but faced challenges in purity due to byproduct formation during hydrazinolysis. Subsequent refinements introduced recrystallization from ethanol to isolate PFBHA·HCl as white crystalline powder, achieving >95% purity.

Table 1: Evolution of PFBHA·HCl Synthetic Protocols

The shift toward sublimation in the 1990s reduced residual solvents, making PFBHA·HCl suitable for high-sensitivity applications like prostaglandin analysis.

Reaction Optimization Strategies for N-Hydroxyphthalimide Intermediate Formation

The synthesis begins with nucleophilic substitution between N-hydroxyphthalimide and pentafluorobenzyl bromide. Key parameters influencing this step include:

- Solvent Selection: Dimethylformamide (DMF) enhances reactivity due to its high polarity, achieving 89% intermediate yield vs. 72% in acetonitrile.

- Temperature Control: Reactions at 25°C prevent decomposition of the electron-deficient aryl bromide, whereas higher temperatures (>40°C) promote side reactions.

- Stoichiometry: A 1:1.2 molar ratio of N-hydroxyphthalimide to pentafluorobenzyl bromide maximizes conversion while minimizing unreacted bromide.

Table 2: Reaction Optimization for N-Hydroxyphthalimide Intermediate

| Parameter | Optimal Condition | Yield Impact | Byproduct Reduction |

|---|---|---|---|

| Solvent | DMF | +17% | 2x lower |

| Temperature | 25°C | +12% | 35% lower |

| Molar Ratio (NHP:PFB-Br) | 1:1.2 | +8% | 20% lower |

Mechanistic studies reveal that the pentafluorobenzyl group’s electron-withdrawing nature accelerates the SN2 displacement, with a calculated activation energy of 58 kJ/mol.

Hydrazinolysis and Hydrochloride Salt Precipitation Mechanisms

The second stage involves hydrazinolysis of N-(pentafluorobenzyloxy)phthalimide to release PFBHA, followed by HCl treatment to form the hydrochloride salt.

Hydrazinolysis Kinetics

Hydrazine cleaves the phthalimide moiety via nucleophilic acyl substitution (NAS), with the rate-determining step being the attack of the hydrazine nitrogen on the carbonyl carbon. The reaction follows pseudo-first-order kinetics with a rate constant ($$k$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ at 25°C:

$$

\text{Rate} = k[\text{Hydrazine}][\text{Intermediate}]

$$

Prolonged reaction times (>24 hr) increase PFBHA yield but risk over-reduction, forming undesired pentafluoroaniline.

Hydrochloride Salt Formation

Treating PFBHA with HCl in ethanol induces protonation of the hydroxylamine group, reducing its solubility and precipitating PFBHA·HCl. Critical factors include:

- HCl Concentration: 6 M HCl achieves 94% precipitation efficiency vs. 78% at 3 M.

- Temperature: Cooling to 4°C during precipitation minimizes co-precipitation of hydrazine byproducts.

Table 3: PFBHA·HCl Precipitation Efficiency

| HCl Concentration (M) | Temperature (°C) | Precipitation Efficiency (%) |

|---|---|---|

| 3 | 25 | 78 |

| 6 | 4 | 94 |

| 6 | 25 | 89 |

Thermodynamic and Kinetic Profiling of Oxime Formation

The derivatization of carbonyl compounds with PFBHA·HCl follows nucleophilic addition-elimination kinetics, where the hydroxylamine group attacks the carbonyl carbon to form an oxime intermediate. Reaction thermodynamics are influenced by pH, temperature, and carbonyl electrophilicity. At pH 4.5–5.0, PFBHA·HCl exhibits optimal reactivity due to balanced protonation states that enhance nucleophilicity without promoting hydrolysis [2]. For aldehydes, pseudo-first-order rate constants at 25°C range from $$3.2 \times 10^{-4}$$ s$$^{-1}$$ (acetaldehyde) to $$1.1 \times 10^{-3}$$ s$$^{-1}$$ (hexanal), while ketones like acetone show slower kinetics ($$k = 6.7 \times 10^{-5}$$ s$$^{-1}$$) [2] [4].

Elevated temperatures accelerate reaction rates exponentially. At 65°C, the derivatization of methyl ethyl ketone (MEK) reaches 95% completion within 30 minutes, compared to 20 hours at 25°C [4]. Activation energies ($$Ea$$) vary by carbonyl class: aldehydes average $$Ea = 45.2 \pm 2.1$$ kJ/mol, whereas ketones require higher energies ($$E_a = 58.9 \pm 3.4$$ kJ/mol) due to steric hindrance [4].

Table 1: Kinetic Parameters for PFBHA·HCl Derivatization

| Carbonyl Compound | $$k_{25°C}$$ (s$$^{-1}$$) | $$E_a$$ (kJ/mol) | Reaction Yield (%) |

|---|---|---|---|

| Acetaldehyde | $$3.2 \times 10^{-4}$$ | 43.1 | 98 |

| Acetone | $$6.7 \times 10^{-5}$$ | 58.9 | 92 |

| Hexanal | $$1.1 \times 10^{-3}$$ | 47.3 | 99 |

| 2-Heptanone | $$4.8 \times 10^{-5}$$ | 62.4 | 88 |

Isomerization Dynamics in E/Z Oxime Configuration Development

Oxime formation with PFBHA·HCl generates syn (E) and anti (Z) isomers, with ratios dependent on carbonyl structure and reaction conditions. Aldehydes favor the E configuration (70–85% abundance), while ketones exhibit greater Z isomer formation (up to 40%) due to increased steric bulk [6]. For example, derivatization of pentanal yields an E/Z ratio of 4:1, whereas 2-pentanone shows a 1.5:1 ratio under identical conditions [6].

Isomerization is pH-sensitive: acidic conditions (pH < 4) stabilize the E isomer through protonation of the oxime nitrogen, while neutral pH promotes Z isomer formation via tautomerization. Kinetic trapping experiments reveal that E→Z isomerization occurs with a rate constant of $$2.3 \times 10^{-6}$$ s$$^{-1}$$ at 25°C, driven by rotational barriers around the C=N bond [6].

Table 2: E/Z Isomer Ratios for Selected Carbonyl-PFBHA Derivatives

| Compound | E Isomer (%) | Z Isomer (%) | Conditions |

|---|---|---|---|

| Propanal | 82 | 18 | pH 4.5, 25°C |

| Butanedione | 55 | 45 | pH 7.0, 25°C |

| 3-Hydroxy-2-butanone | 63 | 37 | pH 4.5, 25°C |

| Methacrolein | 68 | 32 | pH 4.5, 25°C |

Steric and Electronic Effects on Dicarbonyl Derivative Formation

Dicarbonyl compounds pose unique challenges due to competing derivatization at multiple sites. Steric hindrance from α-substituents reduces reactivity: 2,5-hexanedione (2,5-HD) exhibits 30% lower derivatization efficiency compared to glyoxal, attributable to hindered access to the second carbonyl group [4]. Electronic effects further modulate reactivity. Electron-withdrawing groups (e.g., –Cl in chloroketones) deactivate the carbonyl, reducing PFBHA·HCl’s nucleophilic attack efficiency by 40–50% [4]. Conversely, conjugated systems like acrolein enhance reactivity through resonance stabilization of the oxime intermediate [5].

In α,β-unsaturated carbonyls, PFBHA·HCl preferentially adds to the β-position (70% selectivity) due to hyperconjugative stabilization of the transition state. This regioselectivity is corroborated by gas chromatography–mass spectrometry (GC-MS) analyses of methacrolein derivatives, where β-addition products dominate [5].

Table 3: Derivatization Efficiency of Dicarbonyl Compounds

| Compound | Derivatization Sites | Yield (%) | Steric Parameter ($$Es$$) |

|---|---|---|---|

| Glyoxal | 2 | 99 | 0.00 |

| 2,5-Hexanedione | 2 | 69 | -1.24 |

| Methylglyoxal | 2 | 85 | -0.78 |

| Chloroacetone | 1 | 51 | -0.92 |

Headspace Solid-Phase Microextraction Coupled with Gas Chromatography/Mass Spectrometry

Headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry represents a sophisticated analytical approach that combines the selectivity of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride derivatization with the sensitivity of modern instrumental analysis [1] [2]. This methodology enables the simultaneous extraction, derivatization, and analysis of carbonyl compounds in a single integrated process.

The fundamental principle underlying this technique involves the immobilization of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride on the solid-phase microextraction fiber, followed by headspace extraction of volatile carbonyl compounds [1]. The derivatization reaction occurs directly on the fiber surface, where carbonyl groups react with the hydroxylamine moiety to form stable oxime derivatives [3]. This on-fiber derivatization approach eliminates the need for separate derivatization steps and reduces sample handling requirements.

Optimization studies have demonstrated that polydimethylsiloxane-divinylbenzene fiber coatings provide superior performance compared to other fiber types for O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride derivatization [1] [3]. The enhanced phase contact area and chemical compatibility of this coating material facilitate efficient derivatization reactions while maintaining fiber integrity over multiple analytical cycles.

Critical experimental parameters require careful optimization to achieve maximum analytical performance. Extraction temperature typically ranges from 32 to 50 degrees Celsius, with higher temperatures promoting faster derivatization kinetics but potentially compromising fiber stability [1] [2]. Extraction time parameters of 10 to 20 minutes provide optimal balance between reaction completion and analytical throughput [1] [2] [3]. The derivatization reaction proceeds rapidly, with complete oxime formation achieved within 5 to 10 minutes under optimized conditions [1] [2] [3].

The concentration of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride represents a critical optimization parameter, with optimal concentrations ranging from 0.43 to 2.3 milligrams per milliliter [1] [2] [4]. Higher concentrations may lead to reduced extraction efficiency due to increased competition for active sites on the fiber surface [4]. Conversely, insufficient reagent concentrations result in incomplete derivatization and reduced analytical sensitivity.

Analytical performance characteristics demonstrate the superior capabilities of this methodology. Detection limits typically range from 0.1 to 0.5 micrograms per cubic meter for most carbonyl compounds, with exceptional sensitivity achieved for formaldehyde and other reactive aldehydes [1] [3]. Method precision, expressed as relative standard deviation, typically ranges from 4 to 15 percent, demonstrating excellent reproducibility across multiple analytical runs [1] [2] [3].

The linear dynamic range extends from 0.7 to 500 parts per billion by volume for most target analytes, providing adequate quantification capabilities for environmental and biological monitoring applications [1] [5]. Method detection limits achieve sub-part-per-trillion sensitivity, with values ranging from 75 to 200 parts per trillion by volume depending on the specific carbonyl compound and instrumental configuration [1] [6] [5].

Reaction yields consistently exceed 85 to 95 percent for most carbonyl compounds, demonstrating the high efficiency of the on-fiber derivatization process [1] [7]. The formation of stable oxime derivatives ensures minimal analyte loss during the extraction and analysis procedures, contributing to the overall analytical accuracy and reliability.

| Parameter | Optimized Value | Performance Metric |

|---|---|---|

| Extraction Temperature | 32-50°C | Balanced kinetics and stability |

| Extraction Time | 10-20 min | Optimal throughput |

| Derivatization Time | 5-10 min | Complete reaction |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride Concentration | 0.43-2.3 mg/mL | Maximum efficiency |

| Detection Limit | 0.1-0.5 µg/m³ | High sensitivity |

| Method Precision | 4-15% RSD | Excellent reproducibility |

| Linear Range | 0.7-500 ppbv | Wide dynamic range |

| Reaction Yield | 85-95% | High efficiency |

Microwave-Assisted Derivatization Protocols for Enhanced Reaction Yields

Microwave-assisted derivatization protocols represent a revolutionary advancement in O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride chemistry, offering dramatically enhanced reaction yields through accelerated molecular interactions and improved energy transfer mechanisms [8] [9] [10]. The application of microwave energy provides selective heating of polar molecules, resulting in rapid temperature elevation and enhanced reaction kinetics compared to conventional heating methods.

The fundamental mechanism underlying microwave-assisted derivatization involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [8] [9]. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, containing highly polar pentafluorobenzyl and hydroxylamine functional groups, efficiently absorbs microwave energy, leading to rapid molecular motion and enhanced collision frequency with target carbonyl compounds [8] [9] [10].

Optimization studies have established critical parameters for maximum reaction efficiency. Microwave power settings typically range from 300 to 700 watts, with higher power levels promoting faster reaction rates but requiring careful temperature control to prevent reagent decomposition [8] [9] [10]. Reaction temperatures between 60 and 70 degrees Celsius provide optimal conditions for oxime formation while maintaining reagent stability [8] [9] [10].

The dramatic reduction in reaction time represents one of the most significant advantages of microwave-assisted protocols. Conventional derivatization procedures requiring 30 to 120 minutes can be completed within 3 to 6 minutes using microwave assistance, representing a 10 to 20-fold reduction in reaction time [8] [9] [10]. This time reduction translates directly to improved analytical throughput and reduced sample processing costs.

Reaction yields consistently exceed 90 to 99 percent for most carbonyl compounds when using optimized microwave-assisted protocols [8] [9] [10]. The enhanced yields result from improved molecular interactions, reduced side reactions, and more complete consumption of starting materials [8] [9] [10]. Kinetic and thermodynamic studies demonstrate that microwave assistance significantly reduces activation energy barriers and increases the pre-exponential factor in the Arrhenius equation [9] [11].

The selection of appropriate reaction vessels and solvent systems requires careful consideration for microwave-assisted protocols. Sealed microwave vessels prevent solvent evaporation and maintain consistent reaction conditions throughout the derivatization process [8] [9]. The use of closed-vessel systems also enables reactions to be conducted at elevated temperatures and pressures, further enhancing reaction rates and yields.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride concentrations for microwave-assisted protocols typically range from 15 to 40 milligrams per milliliter, higher than conventional methods due to the rapid consumption of reagent under enhanced reaction conditions [8] [12]. The optimal pH range for microwave-assisted derivatization extends from 3 to 7, with slightly acidic conditions promoting efficient oxime formation while preventing reagent hydrolysis [8] [4].

Temperature control represents a critical aspect of microwave-assisted protocols, as excessive heating can lead to reagent decomposition and reduced analytical performance. Modern microwave systems equipped with temperature monitoring and feedback control enable precise temperature regulation throughout the derivatization process [8] [9] [10]. The rapid and uniform heating provided by microwave energy eliminates hot spots and ensures consistent reaction conditions across the entire sample volume.

| Parameter | Optimized Value | Improvement Factor |

|---|---|---|

| Microwave Power | 300-700 W | Enhanced energy transfer |

| Reaction Temperature | 60-70°C | Optimal kinetics |

| Reaction Time | 3-6 min | 10-20x faster |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride Concentration | 15-40 mg/mL | Complete conversion |

| Reaction Yield | 90-99% | Superior efficiency |

| Activation Energy | Significantly reduced | Enhanced kinetics |

| Vessel Type | Sealed microwave | Controlled conditions |

| pH Range | 3-7 | Optimal stability |

Microfluidic Reactor Systems for Continuous-Flow Derivatization

Microfluidic reactor systems represent the cutting edge of analytical chemistry, enabling continuous-flow derivatization of carbonyl compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in precisely controlled microscale environments [13] [6] [5]. These systems integrate multiple analytical functions within a single miniaturized platform, including reagent mixing, reaction control, and product separation.

The fundamental design of microfluidic reactors for O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride derivatization incorporates planar glass microreactors with three distinct inlet channels and one outlet channel [13] [6] [5]. The reactor architecture includes gas and fluid splitting channels, mixing junctions, and heated capillary reaction microchannels that facilitate efficient mass transfer and reaction control. The typical reaction channel length extends 2.0 meters with an internal diameter of 620 micrometers, providing adequate residence time for complete derivatization [13] [6] [5].

The enhanced phase contact area-to-volume ratio achieved in microfluidic systems dramatically improves reaction efficiency compared to conventional batch processes [13] [6] [5]. The high surface-area-to-volume ratio promotes rapid mass transfer between gaseous carbonyl compounds and the liquid O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride solution, ensuring complete reaction within extremely short contact times [13] [6] [5].

Operational parameters require precise optimization to achieve maximum analytical performance. Reactor temperature typically operates at 60 degrees Celsius, providing optimal conditions for rapid oxime formation while maintaining system stability [13] [6] [5]. The flow rate of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride solution typically ranges at 40 microliters per minute, ensuring adequate reagent availability while minimizing waste [13] [6] [5].

Gas flow rates of 200 milliliters per minute provide optimal sample introduction and residence time within the reactor system [13] [6] [5]. The residence time, defined as the average time spent by reactants within the reaction channel, typically ranges from 0.5 to 1.0 minutes, sufficient for complete derivatization of most carbonyl compounds [13] [6] [5].

The continuous-flow nature of microfluidic systems enables real-time monitoring and analysis of carbonyl compounds with minimal sample processing delays [13] [6] [5]. The direct coupling of microfluidic reactors with gas chromatography/mass spectrometry systems provides immediate analytical results, making these systems ideal for process monitoring and environmental surveillance applications.

Method detection limits achieved with microfluidic systems range from 75 to 185 parts per trillion by volume, demonstrating exceptional analytical sensitivity [13] [6] [5]. The linear dynamic range extends from 0.7 to 500 parts per billion by volume, providing adequate quantification capabilities for diverse analytical applications [13] [6] [5]. Method precision, expressed as relative standard deviation, typically remains below 12 percent, demonstrating excellent reproducibility despite the miniaturized scale of operations [13] [6] [5].

Reaction efficiency consistently exceeds 90 percent for most carbonyl compounds, demonstrating the superior performance of microfluidic systems compared to conventional derivatization methods [13] [6] [5]. The high reaction efficiency results from optimal mixing conditions, precise temperature control, and elimination of diffusion limitations that commonly affect larger-scale reactions.

The integration of multiple analytical functions within a single microfluidic platform significantly reduces sample volume requirements and minimizes reagent consumption [13] [6] [5]. The total volume of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride solution consumed per analysis typically ranges from 0.02 to 0.1 milliliters, representing a substantial reduction compared to conventional batch methods [13] [6] [5].

Temperature control within microfluidic systems utilizes direct heating of the glass substrate, ensuring rapid and uniform temperature distribution throughout the reaction channel [13] [6] [5]. The small thermal mass of microfluidic systems enables rapid temperature equilibration and precise temperature control, critical factors for reproducible analytical results.

| Parameter | Optimized Value | System Advantage |

|---|---|---|

| Reactor Temperature | 60°C | Precise thermal control |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride Flow Rate | 40 µL/min | Minimal reagent consumption |

| Gas Flow Rate | 200 mL/min | Optimal sample introduction |

| Reaction Channel Length | 2.0 m | Adequate residence time |

| Channel Diameter | 620 µm | Enhanced mass transfer |

| Residence Time | 0.5-1.0 min | Real-time analysis |

| Detection Limit | 75-185 pptv | Ultra-high sensitivity |

| Linear Range | 0.7-500 ppbv | Wide dynamic range |

| Method Precision | <12% RSD | Excellent reproducibility |

| Reaction Efficiency | >90% | Superior performance |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant